2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is a chemical compound with the molecular formula C20H12Cl4N2O2 and a molecular weight of 454.143 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and benzamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. For example, the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C has been reported to yield dichlorobenzamide derivatives . The reaction conditions often require the use of purified solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
N,N’-dimethylformamide (DMF): Used as a solvent in the synthesis of dichlorobenzamide derivatives.
Aryl amines: React with 2,4-dichlorobenzoyl chloride to form the desired product.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce corresponding carboxylic acids and amines.
Scientific Research Applications
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and benzamide groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(4-(4-((2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of chlorine atoms and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
326883-72-1 |
---|---|
Molecular Formula |
C20H12Cl4N2O2 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-11-1-7-15(17(23)9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-8-2-12(22)10-18(16)24/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
NHEPGMKNQDQHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.